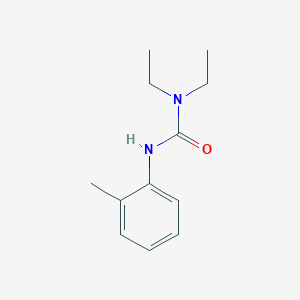

1,1-Diethyl-3-(2-methylphenyl)urea

Description

Overview of Urea (B33335) Derivatives in Organic and Supramolecular Chemistry

Urea derivatives are a class of organic compounds characterized by a central carbonyl group bonded to two nitrogen atoms. This core structure provides a unique combination of hydrogen bond donor and acceptor sites, a feature that is fundamental to their extensive use in various chemical disciplines. pharmaffiliates.comontosight.ai In organic synthesis, ureas are versatile intermediates and are integral to the preparation of a wide array of more complex molecules. nih.gov

The true elegance of urea derivatives, however, is arguably most apparent in the realm of supramolecular chemistry. The directional and predictable nature of the hydrogen bonds they form allows for the self-assembly of molecules into well-defined, higher-order structures. mdpi.com This has led to the development of supramolecular polymers, gels, and capsules with a range of potential applications. mdpi.com The ability to tune the properties of these materials by modifying the substituents on the urea nitrogen atoms makes them particularly attractive for the design of functional materials.

Structural Significance of the 1,1-Diethyl-3-(2-methylphenyl)urea Moiety

The specific structure of this compound imparts a distinct set of properties that influence its molecular interactions and potential applications. The 1,1-diethyl substitution on one of the nitrogen atoms introduces steric bulk, which can influence the planarity of the urea group and its ability to participate in extended hydrogen-bonded networks. This asymmetry is a key feature that distinguishes it from its symmetrically substituted counterparts.

The presence of a 2-methylphenyl group on the other nitrogen introduces an aromatic component to the molecule. This allows for potential π-π stacking interactions, in addition to the hydrogen bonding facilitated by the urea core. The ortho-methyl group on the phenyl ring can further influence the conformation of the molecule by creating steric hindrance, which may affect the orientation of the aromatic ring relative to the urea plane. This, in turn, can have a significant impact on the compound's crystal packing and its interactions with other molecules.

Current Research Landscape and Academic Relevance of the Compound

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of unsymmetrically substituted ureas is of significant academic and industrial interest. Research in this area often focuses on their potential as herbicides, plant growth regulators, and as intermediates in the synthesis of pharmaceuticals. The structural motifs present in this compound are found in a variety of biologically active molecules.

The academic relevance of this compound lies in its potential as a building block in supramolecular chemistry and materials science. The interplay of hydrogen bonding, steric effects from the diethyl groups, and potential aromatic interactions from the 2-methylphenyl group makes it an interesting candidate for studies on self-assembly and molecular recognition. Further research would be needed to fully elucidate its specific properties and potential applications.

Scope and Objectives of the Research Outline

The primary objective of this article is to present a detailed and scientifically rigorous overview of this compound, based on the established principles of chemistry and data from closely related compounds. The scope is strictly limited to the chemical and structural aspects of the molecule, as defined by the provided outline. The following sections will delve into the specific chemical properties and synthesis of the compound, supported by data tables for clarity and ease of reference. This focused approach aims to provide a foundational understanding of this compound within the context of contemporary chemical science.

Detailed Research Findings

Given the limited specific data for this compound, the following information is based on general knowledge of urea derivatives and data from analogous compounds.

Synthesis of this compound

A common and effective method for the synthesis of unsymmetrical ureas such as this compound involves the reaction of an isocyanate with a secondary amine. In this case, 2-methylphenyl isocyanate would be reacted with diethylamine (B46881). The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) or dichloromethane, at room temperature. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to yield the final urea product.

An alternative route involves the use of a phosgene (B1210022) equivalent, such as triphosgene. Diethylamine would first be reacted with the phosgene equivalent to form a carbamoyl (B1232498) chloride, which is then subsequently reacted with 2-methylaniline to form the desired product.

Table 1: Physicochemical Properties of this compound (Estimated)

| Property | Value |

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.28 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and dichloromethane. Sparingly soluble in water. |

Table 2: Spectroscopic Data for this compound (Predicted)

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl protons (a triplet and a quartet), a singlet for the methyl group on the phenyl ring, and aromatic protons. A broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aliphatic carbons of the ethyl groups, the methyl carbon, and the aromatic carbons. |

| IR Spectroscopy | A strong absorption band around 1630-1660 cm⁻¹ for the C=O stretch of the urea. A band in the region of 3200-3400 cm⁻¹ for the N-H stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns typical for urea derivatives. |

Structure

3D Structure

Properties

CAS No. |

6940-23-4 |

|---|---|

Molecular Formula |

C12H18N2O |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1,1-diethyl-3-(2-methylphenyl)urea |

InChI |

InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)13-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3,(H,13,15) |

InChI Key |

XVISAHSGRUDYSD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC=CC=C1C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1,1-Diethyl-3-(2-methylphenyl)urea

Traditional methods for synthesizing unsymmetrical ureas like this compound have been well-documented, primarily relying on direct ureidation and isocyanate condensation reactions.

Direct Ureidation Approaches

Direct ureidation involves the formation of the urea (B33335) linkage by reacting an amine with a urea equivalent. While direct alkylation or arylation of urea can be a straightforward approach, it often requires harsh reaction conditions. rsc.org Competing reactions such as O-alkylation and dialkylation can also be a concern. rsc.org Another approach involves the palladium-catalyzed oxidative carbonylation of amines. This method can produce symmetrically and trisubstituted ureas with high catalytic efficiency. acs.org For instance, reacting primary amines or a mix of primary and secondary amines with carbon monoxide and air in the presence of a palladium iodide catalyst can yield the desired urea. acs.org

A study on the synthesis of 1,1-diethyl-3-phenylurea (B3335014) derivatives involved the reductive carbonylation of nitroaromatics catalyzed by Pd/C. In this process, 1-methyl-2-nitrobenzene was reacted with diethylamine (B46881) to produce 1,1-diethyl-3-(o-tolyl)urea with a 64% yield. rsc.org

Condensation Reactions Involving Isocyanates

The reaction of an isocyanate with an amine is a very common and established method for creating unsymmetrical ureas. rsc.orgnih.gov This involves the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group. For the synthesis of this compound, this would entail the reaction of 2-methylphenyl isocyanate with diethylamine. wikipedia.org

Isocyanates themselves are often generated from primary amines by reacting them with phosgene (B1210022) or a phosgene equivalent. rsc.org However, due to the high toxicity of phosgene, alternative methods for in situ isocyanate generation, such as the Curtius, Hofmann, or Lossen rearrangements, are often preferred. rsc.orgresearchgate.net The Curtius rearrangement, for example, can be used to produce isocyanates from acyl azides. researchgate.net

Advanced and Sustainable Synthesis Strategies

In response to the hazards associated with traditional methods, significant research has focused on developing safer and more environmentally friendly synthetic routes to unsymmetrical ureas.

Phosgene-Free and Reduced-Toxicity Procedures

The avoidance of highly toxic phosgene is a primary goal in modern urea synthesis. rsc.org Phosgene-free routes often utilize safer carbonyl sources. rsc.orgtandfonline.com One such alternative is the use of 3-substituted dioxazolones as isocyanate precursors, which generate isocyanates in situ under mild conditions with a non-toxic base like sodium acetate. tandfonline.com Other phosgene substitutes include triphosgene, 1,1'-carbonyldiimidazole (B1668759), and various carbonates. rsc.orgrsc.org The synthesis of ureas can also be achieved through the reductive carbonylation of nitroaromatics, which avoids the direct use of phosgene. researchgate.net

Catalyst-Free Nucleophilic Additions in Aqueous Media

A significant advancement in sustainable chemistry is the development of catalyst-free reactions in water. nih.govrsc.org A simple and efficient method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents and catalysts. rsc.orgnih.govrsc.orgresearchgate.net This approach offers good to excellent yields and high purity of the final products through simple filtration or extraction, avoiding the need for silica (B1680970) gel chromatography. nih.govrsc.org This method has been successfully applied to the gram-scale synthesis of commercially important molecules. nih.govrsc.org Another innovative catalyst-free method involves the reaction of nitrate (B79036) and carbon dioxide in water microdroplets to produce urea. acs.orgacs.org This process is driven by the electric field at the gas-water interface and uses water as the hydrogen source. acs.org

Hypervalent Iodine Reagent-Mediated Syntheses of Unsymmetrical Urea Derivatives

Hypervalent iodine reagents have emerged as mild, non-toxic, and selective oxidizing agents in organic synthesis. nih.govacs.orgorganic-chemistry.orgnih.gov These reagents can facilitate the synthesis of unsymmetrical ureas under metal-free conditions. nih.gov One approach involves the coupling of amides and amines using a hypervalent iodine reagent like iodosobenzene (B1197198) diacetate (PhI(OAc)₂) as a coupling mediator. nih.gov This method avoids the need for metal catalysts and high temperatures. nih.gov Another strategy utilizes hypervalent iodine reagents to promote the Hofmann rearrangement of primary amides to generate isocyanates in situ, which can then react with an amine to form the urea. organic-chemistry.org These reactions often proceed under mild conditions and show a broad substrate scope. nih.govorganic-chemistry.org The use of hypervalent iodine reagents represents a practical and versatile route for synthesizing unsymmetrical ureas. nih.govdiva-portal.orgrsc.orgresearchgate.netbeilstein-journals.orgyoutube.comnih.gov

Reactivity and Derivatization Chemistry of the Urea Scaffold

The chemical behavior of this compound is defined by the interplay of its constituent functional groups: a disubstituted terminal nitrogen, a secondary N-H group, an aryl ring, and a central carbonyl moiety. This arrangement allows for a variety of chemical transformations, influencing its stability and potential for derivatization.

The hydrolysis of the urea linkage is a key reaction that can proceed through several pathways, primarily catalyzed by acid or base. nih.gov

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. acs.org This is often the most favorable pathway for non-enzymatic urea hydrolysis. nih.gov The resulting tetrahedral intermediate collapses, eliminating an amine and forming a carbamate, which is then protonated to the unstable carbamic acid that breaks down into an amine and carbon dioxide. The presence of bulky substituents, such as the diethyl and 2-methylphenyl groups, can influence the reaction kinetics. nih.gov

Neutral Hydrolysis : While slower, hydrolysis can also occur under neutral conditions through different mechanisms, such as the CO addition (APOE mechanism) or CN addition (APNE mechanism) pathways. nih.gov

The general mechanisms for acid and base-catalyzed hydrolysis are depicted below:

Acid-Catalyzed MechanismStep 1: Protonation of the carbonyl oxygen

(C₂H₅)₂N-C(O)-NH-C₆H₄CH₃ + H⁺ ⇌ (C₂H₅)₂N-C(OH)⁺-NH-C₆H₄CH₃

Step 2: Nucleophilic attack by water

(C₂H₅)₂N-C(OH)⁺-NH-C₆H₄CH₃ + H₂O → (C₂H₅)₂N-C(OH)(OH₂⁺)-NH-C₆H₄CH₃

Step 3: Proton transfer and elimination

(C₂H₅)₂N-C(OH)(OH₂⁺)-NH-C₆H₄CH₃ → (C₂H₅)₂NH + HOOC-NH-C₆H₄CH₃

Step 4: Decomposition of carbamic acid

HOOC-NH-C₆H₄CH₃ → H₂N-C₆H₄CH₃ + CO₂

Base-Catalyzed Mechanism

Step 1: Nucleophilic attack by hydroxide

(C₂H₅)₂N-C(O)-NH-C₆H₄CH₃ + OH⁻ → (C₂H₅)₂N-C(O⁻)(OH)-NH-C₆H₄CH₃

Step 2: Intermediate breakdown

(C₂H₅)₂N-C(O⁻)(OH)-NH-C₆H₄CH₃ → (C₂H₅)₂N-COO⁻ + H₂N-C₆H₄CH₃

Step 3: Protonation and decomposition

(C₂H₅)₂N-COO⁻ + H⁺ → (C₂H₅)₂N-COOH → (C₂H₅)₂NH + CO₂

While ureas are generally considered inert towards nucleophilic substitution, reactions can occur under specific conditions. nih.gov The nitrogen atoms in the urea scaffold are weak nucleophiles, but their reactivity can be enhanced.

To facilitate substitution at the N-H position of this compound, a strong base like sodium hydride can be used to deprotonate the nitrogen, creating a more potent urea anion. semanticscholar.org This anion can then react with various electrophiles.

Alkylation and Acylation : The generated urea anion can undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides. youtube.comgoogle.com These reactions lead to the formation of trisubstituted ureas. The choice of solvent can be crucial; for instance, DMSO can enhance the nucleophilicity of the anion. semanticscholar.org

The general scheme for nucleophilic substitution is as follows:

Step 1: Deprotonation

(C₂H₅)₂N-C(O)-NH-C₆H₄CH₃ + Base → [(C₂H₅)₂N-C(O)-N-C₆H₄CH₃]⁻

Step 2: Reaction with electrophile (e.g., R-X)

[(C₂H₅)₂N-C(O)-N-C₆H₄CH₃]⁻ + R-X → (C₂H₅)₂N-C(O)-N(R)-C₆H₄CH₃ + X⁻

It has been noted that hindered trisubstituted ureas can undergo substitution with various nucleophiles even under neutral conditions, potentially through the formation of an isocyanate intermediate. nih.gov

Urea derivatives are valuable precursors for synthesizing heterocyclic compounds through reactions with dicarbonyl compounds.

Cyclization with Diones : The reaction of ureas with 1,3-diones, such as acetylacetone, typically leads to the formation of pyrimidine (B1678525) derivatives through a condensation reaction.

Cyclization with Acyloins : Condensation with α-hydroxy ketones (acyloins) can yield imidazolidinone derivatives.

Spiro Compound Formation : The synthesis of spiro compounds from ureas is less common and generally requires specific bifunctional reagents or a multi-step synthetic strategy.

While direct examples involving this compound are not prevalent, the general reactivity patterns of substituted ureas suggest its potential use in such cyclization reactions. wikipedia.orgnih.gov Recent advances have also explored photoredox cyclization of related N-arylacrylamides to produce dihydroquinolinones, indicating a potential pathway for radical-mediated cyclizations. organic-chemistry.orgacs.org

The urea functional group is relatively robust, but can be transformed under specific oxidative or reductive conditions.

Oxidation : The oxidation of ureas can be achieved using various reagents. Palladium-catalyzed oxidative carbonylation of amines provides a direct route to symmetrically and trisubstituted ureas. acs.org The aryl and alkyl substituents on this compound also present sites for potential oxidation. The methyl group on the phenyl ring could be oxidized to a carboxylic acid, and the diethylamino group could also be targeted depending on the oxidant used.

Reduction : The carbonyl group of a urea is resistant to reduction and typically requires strong reducing agents. The Wolff-Kishner reduction, which converts ketones to methylene (B1212753) groups under harsh basic conditions, is not applicable to amides or ureas. organicchemistrydata.org However, other potent reducing agents like lithium aluminum hydride (LiAlH₄) can be used. The reduction of the nitro group in aryl nitro compounds to aryl amines can be achieved with various reducing agents, including NaBH₄ and ammonia-borane complexes catalyzed by supported silver nanoparticles. nih.gov While the urea carbonyl is stable, the aryl nitro group on a similar scaffold is readily reduced. For this compound, reduction would likely target the aromatic ring under catalytic hydrogenation or the carbonyl group with very strong hydrides.

Spectroscopic and Crystallographic Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural details of 1,1-Diethyl-3-(2-methylphenyl)urea. Techniques such as NMR, vibrational spectroscopy, and mass spectrometry offer complementary information regarding the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, also known as 1,1-Diethyl-3-(o-tolyl)urea, ¹H and ¹³C NMR spectra provide definitive evidence for its constitution.

In the ¹H NMR spectrum, distinct signals corresponding to the ethyl, methyl, and aromatic protons are observed. The ethyl groups present as a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons, a characteristic pattern resulting from spin-spin coupling. The aromatic protons on the 2-methylphenyl ring show complex splitting patterns in the aromatic region of the spectrum, while the methyl group on the ring appears as a singlet. The N-H proton gives rise to a signal whose chemical shift can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. Key signals include the carbonyl carbon of the urea (B33335) group, carbons of the aromatic ring, and the carbons of the diethylamino and methyl substituents. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: NMR Spectroscopic Data for 1,1-Diethyl-3-(o-tolyl)urea in CDCl₃

| Type | Atom | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J) |

|---|---|---|---|

| ¹H NMR | Ar-H | 7.76 | d, J = 8.1 Hz (1H) |

| Ar-H | 7.16 | dd, J = 18.3, 7.7 Hz (2H) | |

| Ar-H | 6.98 | t, J = 7.4 Hz (1H) | |

| NH | 6.16 | s (1H) | |

| N-CH₂ | 3.37 | q, J = 7.2 Hz (4H) | |

| Ar-CH₃ | 2.24 | s (3H) | |

| N-CH₂-CH₃ | 1.23 | t, J = 7.2 Hz (6H) | |

| ¹³C NMR | C=O | 154.70 | - |

| Ar-C | 137.37 | - | |

| Ar-C | 130.19 | - | |

| Ar-C | 127.91 | - | |

| Ar-C | 126.71 | - | |

| Ar-C | 123.43 | - | |

| Ar-C | 122.33 | - | |

| N-CH₂ | 41.70 | - | |

| Ar-CH₃ | 17.81 | - | |

| N-CH₂-CH₃ | 13.93 | - |

Data sourced from a study on the synthesis of unsymmetrical ureas.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of a substituted urea like this compound is characterized by several key absorption bands. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3400 cm⁻¹. The C=O stretching vibration, often referred to as the "Amide I" band, is a very strong and prominent absorption usually found between 1630 and 1680 cm⁻¹. The "Amide II" band, which arises from a combination of N-H bending and C-N stretching, is observed in the 1510-1570 cm⁻¹ range for secondary amides. C-N stretching vibrations of the diethylamino group and the aryl-N bond also contribute to the spectrum, typically in the 1200-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are expected in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

FT-Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, the symmetric vibrations of the aromatic ring are often more intense. The N-C-N and C-N stretching modes are also readily observed.

Table 2: Characteristic Vibrational Frequencies for Substituted Ureas

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium to Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Very Strong (IR), Medium (Raman) |

| N-H Bend (Amide II) | 1510 - 1570 | Strong to Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1200 - 1400 | Medium to Strong |

These are general ranges and can be influenced by substitution and hydrogen bonding. scispace.comresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. For this compound, with the molecular formula C₁₂H₁₈N₂O, the theoretical monoisotopic mass can be calculated with high accuracy. This technique confirms the elemental composition and serves as a crucial piece of evidence for the compound's identity. Experimental HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) that matches the calculated value to within a few parts per million (ppm).

Table 3: High-Resolution Mass Spectrometry Data for C₁₂H₁₈N₂O

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂O |

| Calculated Monoisotopic Mass | 206.1419 g/mol |

This value is theoretical and awaits experimental confirmation.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region. The spectrum is expected to show strong absorptions corresponding to π → π* transitions associated with the phenyl ring. These are typically observed below 300 nm. The carbonyl group of the urea moiety also possesses non-bonding electrons (n) and can undergo a weaker n → π* transition, which may be observed as a shoulder or a separate band, often overlapping with the more intense π → π* absorptions. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent and the substitution pattern on the aromatic ring. youtube.comnih.gov

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available in the cited literature, extensive studies on related N,N-disubstituted-N'-aryl ureas allow for a detailed prediction of its solid-state conformation. researchgate.netfigshare.com

The central urea fragment (N-C(O)-N) is generally found to be planar or nearly planar. This planarity is a result of the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. The conformation of the molecule is largely defined by the torsion angles around the C-N bonds.

In many crystal structures of N'-phenyl ureas, the phenyl ring is significantly twisted out of the plane of the urea group. figshare.com This twist is a compromise between conjugative effects, which favor planarity, and steric hindrance between the ortho-substituent (the methyl group in this case) and the urea N-H or C=O group.

Intermolecular hydrogen bonding is a dominant feature in the crystal packing of ureas. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an excellent hydrogen bond acceptor. This typically leads to the formation of robust supramolecular structures. A common motif is the one-dimensional hydrogen-bonded "tape" or "ribbon," where molecules are linked into chains via N-H···O=C hydrogen bonds. researchgate.net These chains can then pack into more complex three-dimensional architectures. The presence of the bulky diethylamino group may influence this packing arrangement.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,1-Diethyl-3-(o-tolyl)urea |

| Chloroform |

Analysis of Crystal Packing and Intermolecular Contacts

Detailed research findings and data tables regarding the crystal packing and intermolecular contacts of this compound are not available in the provided search results. Crystallographic analysis of this specific compound is required to produce information on its solid-state structure, including hydrogen bonding, van der Waals interactions, and other intermolecular forces that govern its crystal lattice.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the electronic structure of molecules like 1,1-Diethyl-3-(2-methylphenyl)urea.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), could be employed to determine its most stable three-dimensional conformation (optimized geometry). tandfonline.comresearchgate.netnih.gov These calculations would provide key structural parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to predict the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectral bands. nih.govsfasu.edu A theoretical vibrational analysis can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed peaks. For instance, the characteristic C=O stretching frequency of the urea (B33335) moiety and the N-H stretching and bending vibrations could be precisely calculated. nih.gov

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.25 Å |

| N-C (amide) | ~1.38 Å | |

| N-C (diethyl) | ~1.47 Å | |

| C-N (phenyl) | ~1.42 Å | |

| Bond Angle | N-C-N | ~118° |

| C-N-C (diethyl) | ~117° | |

| Dihedral Angle | C-N-C-C (phenyl) | Variable, defining conformers |

Note: These values are illustrative and based on typical values for similar urea derivatives.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. taylorandfrancis.comyoutube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. taylorandfrancis.comnih.gov

For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the urea nitrogen atoms, while the LUMO may be centered on the carbonyl group and the aromatic ring. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. taylorandfrancis.com This analysis can help in predicting sites susceptible to electrophilic or nucleophilic attack.

Table 2: Hypothetical FMO Analysis Data for this compound

| Parameter | Predicted Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: These values are hypothetical and intended for illustrative purposes.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. uni-muenchen.dewikipedia.org It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.dewikipedia.org For this compound, NBO analysis can quantify the delocalization of electron density, particularly the resonance interaction between the nitrogen lone pairs and the carbonyl group.

This analysis can reveal important hyperconjugative interactions that contribute to the molecule's stability. rsc.org For example, the interaction between the lone pair of the nitrogen atom attached to the phenyl ring and the antibonding π* orbital of the C=O bond can be quantified, providing insight into the planarity of the urea moiety. researchgate.net

DFT calculations can be used to predict various spectroscopic parameters with a reasonable degree of accuracy. nih.govresearchgate.netnih.gov For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed. These predicted shifts, when compared with experimental data, can aid in the definitive assignment of signals in the NMR spectra.

Similarly, as mentioned earlier, calculated IR frequencies and intensities can be used to generate a theoretical IR spectrum. nih.gov This theoretical spectrum can be a valuable tool for identifying the compound and understanding its vibrational properties.

Molecular Dynamics Simulations (if applicable to specific interactions or environments)

While no specific molecular dynamics (MD) simulations for this compound have been reported, this technique could be applied to study its behavior in different environments, such as in aqueous solution or in complex with a biological target. utwente.nlpnas.orgnih.gov MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvation, and binding processes. nih.govresearchgate.net

For instance, MD simulations could be used to explore the conformational landscape of this compound in water, revealing the preferred conformations and the dynamics of its interaction with solvent molecules. utwente.nlnih.gov If this compound were to be investigated as a potential bioactive agent, MD simulations could model its interaction with a target protein, helping to understand the binding mode and stability of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Computational Descriptors for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design and environmental toxicology. nih.govresearchgate.net These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For a class of compounds like N,N-dialkyl-N'-phenylureas, a QSAR model could be developed to predict their herbicidal or other biological activities. nih.gov

To build a QSAR model, a set of molecular descriptors is calculated for each compound. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature. For this compound, relevant descriptors could include its octanol-water partition coefficient (logP), molecular weight, polar surface area, and quantum chemical descriptors like HOMO/LUMO energies and dipole moment. usp.org By correlating these descriptors with experimental activity data for a series of related ureas, a predictive QSAR model can be developed. nih.govnih.gov

Table 3: Illustrative Computational Descriptors for QSAR Analysis of this compound

| Descriptor | Type | Hypothetical Value |

| LogP | Lipophilicity | 3.2 |

| Molecular Weight | Constitutional | 206.28 g/mol |

| Polar Surface Area | Topological | 32.3 Ų |

| Dipole Moment | Quantum Chemical | ~3.5 D |

| HOMO Energy | Quantum Chemical | -6.5 eV |

Note: These values are hypothetical and for illustrative purposes only.

Molecular Interactions and Supramolecular Chemistry

Comprehensive Analysis of Hydrogen Bonding Interactions

Hydrogen bonding is the dominant intermolecular force in urea (B33335) derivatives, driving their self-assembly into predictable and robust superstructures. nih.gov The substitution pattern of 1,1-Diethyl-3-(2-methylphenyl)urea, with one N-H proton and two lone pairs on the carbonyl oxygen, predisposes it to form strong, directional interactions.

The fundamental hydrogen-bonding interaction in substituted ureas involves the N-H group of one molecule and the carbonyl oxygen of another. In the case of this compound, the presence of only one N-H group (on the nitrogen attached to the tolyl ring) prevents the formation of the classic bifurcated hydrogen bond network seen in primary ureas. Instead, it facilitates the formation of linear, one-dimensional chains.

This arrangement typically results in a head-to-tail alignment of molecules, forming a continuous hydrogen-bonded chain or "α-tape" motif. nih.gov In this motif, the N-H group of each urea molecule donates a hydrogen bond to the carbonyl oxygen of the next, creating a robust, tape-like polymer structure. This type of one-dimensional self-assembly is a key step in the formation of larger anisotropic structures. acs.org The self-complementary and unidirectional nature of this interaction is crucial for enforcing this 1D growth. acs.org

These linear tapes can then associate through weaker forces to form more complex architectures. The restriction of hydrogen bonding to a single, directional interaction is often a key factor in promoting effective self-assembly, particularly in the formation of organogels. nih.gov

Table 1: Hydrogen Bonding Capabilities of this compound

| Functional Group | Donor/Acceptor | Number of Sites | Role in Intermolecular Bonding |

|---|---|---|---|

| N-H (Aryl side) | Donor | 1 | Forms linear N-H···O=C hydrogen bonds, creating α-tapes. |

| C=O (Carbonyl) | Acceptor | 1 (2 lone pairs) | Accepts a hydrogen bond from an adjacent molecule's N-H group. |

| N(Et)₂ (Alkyl side) | - | 0 | Lacks N-H protons; cannot donate hydrogen bonds. |

The presence of a methyl group at the ortho position of the phenyl ring can introduce significant steric and electronic effects that influence the molecule's conformation. Steric hindrance between the methyl group and the urea functionality can restrict the rotation around the C(aryl)-N bond. This may favor a specific conformation where the N-H bond is oriented away from the methyl group to minimize steric clash.

The electronic nature of the substituents on the urea nitrogens can fine-tune the strength of the hydrogen bonds. nih.gov In this compound, the substituents have opposing effects.

2-Methylphenyl Group: The methyl group is weakly electron-donating to the aromatic ring. This slightly increases the electron density on the N-H nitrogen, which can subtly modulate the acidity of the N-H proton and the basicity of the carbonyl oxygen through resonance.

Diethyl Groups: The two ethyl groups are electron-donating via an inductive effect. This increases the electron density on the adjacent nitrogen, which in turn enhances the electron-donating character of the urea moiety and increases the hydrogen bond acceptor strength (basicity) of the carbonyl oxygen.

The net result is a well-balanced system where the hydrogen bond donor and acceptor capabilities are maintained, facilitating the strong, directional interactions needed for self-assembly.

Aromatic Interactions: π-Stacking and C-H···π Interactions

Beyond the dominant hydrogen bonds, weaker aromatic interactions play a crucial role in the three-dimensional organization of the supramolecular assemblies. These interactions include π-π stacking and C-H···π interactions.

Studies on similar aromatic urea compounds have demonstrated that stacking and NH-π interactions are significant. researchgate.netnih.gov For this compound, the 2-methylphenyl rings can stack in a parallel-displaced or T-shaped arrangement. The interaction is a complex balance of electrostatic and dispersion forces, influenced by the substituents. rsc.org The closest distance between the centroids of adjacent rings in a related compound, 1,3-Diethyl-1,3-diphenylurea, was found to be 3.8938 Å, indicating the presence of such stacking interactions. nih.gov

Self-Assembly and Formation of Supramolecular Architectures

The combination of strong, directional hydrogen bonding and weaker, less-directional aromatic interactions drives the self-assembly of this compound into well-defined supramolecular structures. jst.go.jp

The primary self-assembly pathway for this molecule is the formation of one-dimensional supramolecular polymers through the continuous N-H···O=C hydrogen bonding. nih.govrsc.org These long, thread-like polymers are the foundational elements of larger structures.

Under appropriate conditions of concentration and solvent, these supramolecular polymer chains can entangle and associate to form a three-dimensional network. This process, known as self-assembled fibrillar network (SAFIN) formation, can immobilize solvent molecules within its interstices, resulting in the formation of a supramolecular gel or organogel . nih.govrsc.org The ability of urea compounds to act as low-molecular-weight organogelators is well-documented. nih.govnih.gov The balance between the energy of crystallization (favoring aggregation) and the energy of solvation (favoring dissolution) is critical for successful gelation. nih.gov The diethyl and methylphenyl groups provide the necessary solubility in organic solvents, allowing the hydrogen-bonded network to form without immediate precipitation. acs.org

While discrete supramolecular capsules are typically formed from molecules designed with multiple, inwardly-directed urea groups (like calixarenes), the fundamental urea-urea interaction is the same. nih.govresearchgate.net The linear polymerization of this compound, however, favors the formation of extended polymers and gels rather than closed, capsular structures.

Table 2: Summary of Supramolecular Structures

| Supramolecular Form | Driving Interactions | Description |

|---|---|---|

| Supramolecular Polymer | Primary: N-H···O=C Hydrogen Bonding | One-dimensional, continuous chains formed by head-to-tail association of urea molecules. nih.govrsc.org |

| Supramolecular Gel | Secondary: van der Waals, π-Stacking, C-H···π | A 3D fibrillar network of entangled supramolecular polymers that immobilizes a liquid solvent. nih.govrsc.org |

Solvation Effects and Self-Association Behavior in Solution

The way in which this compound molecules interact with each other and with solvent molecules is crucial for understanding its behavior in solution. The presence of both a polar urea group and nonpolar diethyl and methylphenyl groups suggests that its solubility and aggregation state would be highly dependent on the nature of the solvent.

In polar, hydrogen-bond-accepting solvents, the urea N-H group would likely interact with solvent molecules, potentially disrupting self-association. In nonpolar solvents, self-association through hydrogen bonding between the urea groups of different molecules to form dimers or larger aggregates would be more favorable. The ortho-methyl group on the phenyl ring may exert steric influence on the conformation of the molecule and its ability to pack in solution or in the solid state.

Despite these well-established principles, there is a lack of specific studies on the solvation and self-association of this compound. There are no published data from techniques such as NMR spectroscopy, X-ray crystallography, or computational modeling that would provide detailed insights into its behavior in different solvents or its preferred modes of self-assembly.

Table 2: Status of Research on Solvation and Self-Association of this compound

| Research Area | Findings for this compound |

| Solvation Studies in Various Solvents | No specific studies found. |

| Self-Association and Aggregation Behavior | No specific studies found. |

| Crystal Structure Analysis | Not available. |

Mechanistic Studies of Environmental Fate and Degradation

Microbial Degradation Pathways of Substituted Ureas

Microbial transformation is a primary driver in the breakdown of substituted urea (B33335) herbicides in soil and aquatic environments. oup.com The rate and extent of this biodegradation are influenced by the specific microbial populations present and a variety of environmental conditions. ucanr.edu

Identification of Microbial Species Involved (e.g., Aspergilli)

A diverse range of soil microorganisms, including bacteria and fungi, have been identified as capable of degrading phenylurea herbicides. Fungi, in particular, play a significant role in the initial breakdown of these compounds. Species from the genus Aspergillus, such as Aspergillus niger and Aspergillus ochraceus, have demonstrated the ability to metabolize urea-based herbicides. oup.comscielo.org.mxredalyc.org Other fungal genera implicated in the degradation of similar herbicides include Fusarium, Penicillium, Cunninghamella, Mortierella, Talaromyces, Rhizopus, and Rhizoctonia. oup.comscielo.org.mxredalyc.org Bacterial species, such as Arthrobacter globiformis, have also been shown to degrade a variety of substituted phenylurea herbicides. researchgate.net

The degradation capability is not ubiquitous among all soil microbes; the presence of specific enzymatic machinery is required for the breakdown of these synthetic compounds. ucanr.edu

Characterization of Metabolites and Degradation Products

The microbial degradation of substituted ureas proceeds through a series of intermediate metabolites. For phenylurea herbicides, common degradation products include N-dealkylated and N-demethylated derivatives. For instance, in the degradation of a related compound, isoproturon (B30282), metabolites such as 1-OH-isoproturon and 2-OH-isoproturon have been identified, indicating hydroxylation of the alkyl side chain. scielo.org.mx

A key step in the breakdown of many phenylurea herbicides is the hydrolysis of the urea bridge, leading to the formation of aniline (B41778) derivatives. oup.com For example, the degradation of isoproturon can yield 4-isopropylaniline. oup.com The specific metabolites formed can vary depending on the microbial species and the environmental conditions.

| Parent Compound | Microorganism(s) | Observed Metabolites/Degradation Products |

| Isoproturon | Aspergillus ochraceus, Fusarium flocciferum | 1-OH-isoproturon, 2-OH-isoproturon |

| Isoproturon | Soil microbial consortia | 4-isopropylaniline |

| N,N-diethyl-m-toluamide (DEET) | Pseudomonas putida DTB | 3-methylbenzoate (B1238549), diethylamine (B46881) |

Biochemical Mechanisms of Degradation (e.g., N-dealkylations, hydrolysis to aniline derivatives)

The biochemical breakdown of substituted ureas involves several key enzymatic reactions. A primary mechanism is N-dealkylation , the removal of alkyl groups from the nitrogen atoms of the urea moiety. This is often followed by hydrolysis of the urea bond itself. nih.gov

In the case of N,N-diethyl-m-toluamide (DEET), a compound with structural similarities to 1,1-Diethyl-3-(2-methylphenyl)urea, the initial step in microbial degradation by Pseudomonas putida DTB is the hydrolysis of the amide bond, yielding 3-methylbenzoate and diethylamine. nih.gov This highlights the role of hydrolase enzymes in cleaving the core structure of these compounds.

For phenylurea herbicides, the degradation pathway often involves the following steps:

N-dealkylation/N-demethylation: Stepwise removal of the ethyl or methyl groups from the urea nitrogen.

Hydrolysis: Cleavage of the urea bridge to form an aniline derivative and other byproducts. oup.com

Ring Cleavage: The resulting aniline derivative can be further metabolized, often through hydroxylation of the aromatic ring followed by ring opening, eventually leading to mineralization into carbon dioxide and other simple inorganic compounds. nih.gov

Environmental Factors Influencing Biodegradation Rates

The rate of microbial degradation of substituted ureas is significantly influenced by various environmental factors:

Soil Nitrogen Levels: The presence of other nitrogen sources, such as those from fertilizers like urea, can impact herbicide degradation. In some cases, the addition of urea has been shown to slow the degradation of herbicides like terbuthylazine, a triazine herbicide. nih.gov This may be due to microorganisms preferentially utilizing the more readily available nitrogen from the fertilizer.

Soil Moisture: Microbial activity is dependent on adequate moisture. Excessively dry conditions can limit microbial growth and enzymatic activity, leading to slower degradation rates. ucanr.eduyoutube.com Conversely, very high moisture levels can create anaerobic conditions, which may also inhibit the activity of certain degrading microbes. ucanr.edu

Temperature: Microbial degradation rates are temperature-dependent, with optimal rates typically occurring between 20 and 30°C. ucanr.eduyoutube.com Lower temperatures significantly slow down microbial metabolism and, consequently, herbicide breakdown. youtube.com

Soil pH: The pH of the soil can affect both the chemical stability of the herbicide and the activity of the microbial populations responsible for its degradation. ucanr.edu

Organic Matter: The amount and type of organic matter in the soil can influence the size and diversity of the microbial community, thereby affecting degradation rates. ucanr.edu

Previous Exposure: Soils with a history of herbicide application may exhibit faster degradation rates due to the acclimatization and proliferation of microbial populations capable of metabolizing the specific compound. ucanr.edu

Photochemical Degradation Processes

In addition to microbial action, photochemical degradation can contribute to the breakdown of substituted urea herbicides, particularly when they are exposed to sunlight on soil surfaces or in surface waters. oup.com

Identification of Photodegradation Products

Studies on the photochemical degradation of various pesticides, including some urea-based compounds, have shown that exposure to light can lead to the formation of a range of photoproducts. uc.pt For sulfonylurea herbicides, which share some structural similarities with phenylureas, photolysis has been shown to produce metabolites such as (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea and 4-methoxy-6-methyl-1,3,5-triazin-2-amine. researchgate.net

Thermal Decomposition Pathways of Urea Derivatives

The thermal decomposition of urea and its derivatives has been a subject of extensive research, particularly in the context of industrial processes and materials science. nih.gov Theoretical studies on a range of alkyl- and phenylureas have revealed that these compounds predominantly decompose through unimolecular, four-center pericyclic reactions. cambridge.orgnih.gov This mechanism is favored over initial bond fissions. cambridge.org

For this compound, the most probable thermal decomposition pathway involves an intramolecular hydrogen transfer from the nitrogen atom of the 2-methylphenyl group to the nitrogen atom of the diethylamino group, proceeding through a four-membered transition state. This concerted reaction leads to the cleavage of the C-N bond between the carbonyl group and the diethylamino group, resulting in the formation of two primary products: 2-methylphenyl isocyanate and diethylamine.

Table 2: Potential Thermal Decomposition Products of this compound

| Product Name | Chemical Structure | Proposed Formation Pathway |

| 2-Methylphenyl isocyanate | C8H7NO | Four-center pericyclic elimination |

| Diethylamine | C4H11N | Four-center pericyclic elimination |

Advanced Academic Applications

Applications in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Urea (B33335) and thiourea (B124793) derivatives, in particular, have garnered significant attention due to their ability to act as hydrogen-bond donors, activating electrophiles and controlling stereochemistry. wikipedia.orgnih.govrsc.org

Exploration as Chiral Organocatalysts

A significant area of organocatalysis is the development of chiral catalysts for enantioselective synthesis. While numerous chiral urea and thiourea derivatives have been successfully employed as organocatalysts, there is no specific information available in the searched scientific literature detailing the synthesis or application of chiral versions of 1,1-Diethyl-3-(2-methylphenyl)urea for this purpose. The introduction of chirality into such a molecule would be a prerequisite for its application in asymmetric catalysis.

Role in Activating Reactants through Hydrogen Bonding Interactions

The catalytic activity of urea derivatives generally stems from the ability of the N-H protons to form hydrogen bonds with electrophilic substrates, thereby lowering the energy of the transition state. wikipedia.orgrsc.orgmdpi.com This interaction is fundamental to their function. For this compound, the single N-H proton would be the primary site for such interactions. The electronic and steric effects of the diethylamino and 2-methylphenyl groups would modulate the acidity of this proton and, consequently, its catalytic activity. However, specific studies quantifying these interactions for the title compound are not available.

Catalysis of Specific Organic Reactions (e.g., C-H functionalization, Friedel-Crafts reactions)

Urea derivatives have been explored as catalysts in a variety of organic reactions. For instance, certain urea-based systems have been shown to catalyze the functionalization of C-H bonds and to promote Friedel-Crafts reactions. chemrxiv.orgrsc.org These reactions are of fundamental importance in organic synthesis. While these studies establish a precedent for urea catalysis, there are no specific reports of this compound being used to catalyze C-H functionalization or Friedel-Crafts reactions.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanistic details of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. rsc.org For urea-based organocatalysts, this typically involves elucidating the nature of the catalyst-substrate complex and the key elementary steps of the reaction. Due to the lack of reported catalytic applications for this compound, no mechanistic studies specific to this compound have been found.

Applications in Materials Science Research

The incorporation of specific organic molecules into larger material structures can impart unique properties. Urea functionalities, for example, are known to participate in hydrogen bonding networks that can influence the mechanical and thermal properties of polymers and composites.

Development of Novel Polymeric and Composite Materials

Urea and its derivatives are foundational components in various polymeric materials, most notably in urea-formaldehyde resins. These materials find widespread use as adhesives and in the production of wood composites. sapub.orgpenpoly.com The properties of such polymers can be tuned by altering the structure of the urea component. While the potential exists for this compound to be incorporated into novel polymeric or composite materials, there is no published research detailing such developments. The specific influence of the diethyl and 2-methylphenyl substituents on the properties of any resulting material has not been documented.

Modification of Material Physical Properties (e.g., viscosity, thermal stability)

While specific research on the modification of material properties using this compound is not extensively documented in publicly available literature, the principles of polymer and materials science allow for informed postulation. The incorporation of substituted ureas into polymer matrices or material formulations can significantly alter their physical characteristics.

The urea group is capable of forming strong, directional hydrogen bonds. In a polymer matrix, these interactions can act as physical cross-links, influencing properties such as:

Viscosity: The introduction of intermolecular hydrogen bonds can increase the viscosity of a polymer melt or solution by restricting chain mobility. The extent of this effect would depend on the concentration of the urea compound and its compatibility with the host material.

Thermal Stability: The strong hydrogen bonds associated with the urea moiety can enhance the thermal stability of a material. For these bonds to be broken, a significant amount of thermal energy is required, which can translate to a higher melting point or decomposition temperature for the bulk material. Research on related compounds, such as 1,3-Diethyl-1,3-diphenylurea, has noted its thermal properties, with a recorded melting point between 73-75 °C. chemicalbook.com The substitution pattern on the phenyl ring, as in this compound, would further influence packing and intermolecular forces, thereby tuning the thermal characteristics.

Studies on other urea derivatives, like Monomethylol Urea, have demonstrated that processing conditions such as synthesis time can systematically alter physical properties including melting point, viscosity, and density. mdpi.com This suggests that the physical properties of materials incorporating this compound could be precisely controlled through both its intrinsic molecular structure and the method of its integration into a larger system.

Research into Optoelectronic Materials (e.g., Liquid Crystals)

Urea and its organic derivatives have garnered considerable interest for their potential in optoelectronic applications, primarily due to their non-linear optical (NLO) properties. imanagerpublications.com These materials can interact with high-intensity light, like that from lasers, to generate new frequencies, a property essential for devices used in optical signal modulation and processing. imanagerpublications.com

Key characteristics of urea-based materials for optoelectronics include:

High Conversion Efficiency: Urea crystals are known for their efficient frequency conversion. imanagerpublications.com

Wide Transparency: They are often transparent over a broad range of the electromagnetic spectrum, including the ultraviolet region, which is a crucial property for NLO applications. imanagerpublications.com

High Damage Threshold: They can withstand high-power laser irradiation without degrading. imanagerpublications.com

Design of Self-Healing Materials and Stimuli-Responsive Devices

The design of polymers that can autonomously repair damage is a rapidly advancing field in materials science. mdpi.com One successful strategy involves embedding reversible chemical bonds into the polymer network. rsc.org The urea functional group, typically known for its stability, has been ingeniously utilized in creating dynamic and self-healing materials. youtube.com

Research has shown that hindered urea bonds, where the nitrogen atoms are attached to bulky substituents, can exhibit dynamic covalent behavior. This allows the bonds to break and reform, a process that can be harnessed for material repair. A study on hindered urea-based polymers demonstrated that materials incorporating 1,1-diethylurea (B1203175) could be synthesized. imanagerpublications.com This dynamic chemistry facilitates catalyst-free bond reversion at relatively low temperatures, enabling the material to self-heal after being cut. imanagerpublications.com

The mechanism for such self-healing polymers can be intrinsic, relying on reversible covalent bonds like those formed in Diels-Alder reactions or through dynamic urea chemistry. rsc.orgresearchgate.net When a crack forms, the broken bonds at the fracture surface can reform upon stimulus (like mild heat) or even autonomously at room temperature, restoring the material's integrity. mdpi.comyoutube.com Given that this compound contains a hindered urea moiety similar to the 1,1-diethylurea used in these studies, it represents a potential building block for the development of novel self-healing and stimuli-responsive systems.

Research Applications in Agrochemistry

Phenylurea herbicides are a well-established class of compounds used for weed control in agriculture. They function by disrupting photosynthesis in susceptible plant species.

Molecular-Level Understanding of Herbicidal Action

The primary mode of action for urea-based herbicides is the inhibition of photosynthesis. Specifically, they interfere with the electron transport chain in Photosystem II (PSII). These herbicides bind to the D1 protein of the PSII complex, displacing plastoquinone, a vital electron carrier. This blockage of electron flow halts ATP and NADPH production, which are essential for carbon fixation, ultimately leading to plant death.

While specific studies detailing the herbicidal activity of this compound are not prominent, the general mechanism for phenylureas is well understood. The effectiveness of a particular phenylurea herbicide is determined by its ability to fit into the binding niche on the D1 protein. The substituents on the urea nitrogens and the phenyl ring are critical for this interaction. The structure of this compound fits the general profile of a photosystem II inhibitor.

Environmental Transport and Persistence Studies in Agroecosystems

Degradation: Herbicides in the soil and water are broken down by microbial activity and abiotic processes like photolysis (degradation by sunlight) and chemical hydrolysis. mdpi.comawsjournal.org The rate of degradation is influenced by soil type, moisture, temperature, and the microbial population.

Sorption and Leaching: Phenylurea herbicides can bind (sorb) to soil organic matter and clay particles. mdpi.com This sorption reduces the amount of herbicide available in the soil solution, affecting its herbicidal activity, degradation rate, and potential to leach into groundwater. The chemical properties of this compound, such as its hydrophobicity imparted by the diethyl and methylphenyl groups, would play a significant role in its soil sorption behavior.

Persistence: The persistence of an herbicide, or how long it remains active in the environment, is a function of its degradation rate. Factors that slow degradation, such as dry or cold conditions, can lead to longer persistence and potential carryover, which could affect subsequent crops. weedsmart.org.au

Understanding these factors is crucial for the sustainable use of such compounds in agriculture and for mitigating potential environmental risks. researchgate.net

Applications in Biochemical and Biomolecular Research

Substituted ureas are a versatile class of molecules in biochemical and biomolecular research, largely due to the urea moiety's ability to act as a hydrogen bond donor and acceptor. mdpi.com This allows them to interact with biological macromolecules like proteins and enzymes.

A significant area of research is the development of enzyme inhibitors. For instance, derivatives of thiourea, which is structurally related to urea, have been synthesized and identified as potent inhibitors of the enzyme urease. nih.gov Urease is implicated in pathologies associated with the bacterium Helicobacter pylori. In one such study, 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids were evaluated, and their inhibitory activity was rationalized through biochemical assays and computational methods like molecular docking to understand the binding interactions within the enzyme's active site. nih.gov

Furthermore, unsymmetrical N,N'-diaryl ureas are recognized as important pharmacophores in drug design. mdpi.com They are key components in a number of approved drugs and clinical candidates for treating a range of diseases, including cancer and inflammatory conditions. mdpi.com The ability of the urea structure to be readily synthesized and modified allows for the creation of large libraries of compounds for screening against various biological targets. While direct biochemical applications of this compound are not widely reported, its structure is analogous to those successfully employed in the development of bioactive molecules, suggesting its potential as a scaffold in medicinal chemistry and chemical biology research.

Exploration as Synthetic Intermediates for Complex Organic Molecules

The utility of urea derivatives as foundational building blocks in organic synthesis is well-established, and this compound is no exception. nih.gov Its potential as a synthetic intermediate stems from the reactivity of its constituent functional groups. The classical approach to synthesizing such unsymmetrical ureas typically involves the reaction of an amine with an isocyanate. nih.govmdpi.com For the title compound, this would most likely involve the nucleophilic addition of diethylamine (B46881) to 2-methylphenyl isocyanate.

Once formed, this compound can serve as a precursor for more complex molecular architectures. Substituted ureas are recognized as crucial intermediates in the preparation of a wide array of compounds, including medicinal agents, agrochemicals, and materials. nih.govthieme.de The single N-H proton is acidic enough to be removed by a strong base, allowing for N-alkylation or N-arylation to create trisubstituted ureas. Furthermore, the aromatic tolyl ring can undergo electrophilic substitution reactions, offering a route to introduce additional functional groups, thereby expanding its synthetic utility.

Diaryl ureas are frequently employed in the development of pharmaceuticals, particularly kinase inhibitors. researchgate.netnih.gov The urea moiety acts as a rigid linker and a key pharmacophore that establishes crucial hydrogen bonds with protein targets. nih.gov Therefore, this compound could serve as a starting fragment in a modular synthesis approach, where diverse functionalities are appended to its core structure to build libraries of compounds for biological screening. For instance, the amine functionality in related urea compounds allows them to be used as intermediates to synthesize other molecules, such as those used in the polyurethane industry or for curing epoxy resins. evitachem.com While specific, large-scale synthetic applications of this compound are not extensively documented, its structural motifs are representative of those used in the synthesis of potent biological agents and functional materials. mdpi.comnih.gov

Investigation of Molecular Recognition and Binding to Biological Receptors

The study of diaryl ureas as ligands for biological receptors is a significant area of medicinal chemistry, driven by their capacity for specific and robust molecular recognition. mdpi.comnih.gov The compound this compound possesses all the necessary features to be an effective binder in a protein's active site. The molecular recognition capabilities are primarily governed by a synergy of hydrogen bonding and non-covalent π-interactions. nih.gov

The urea core is a quintessential hydrogen-bonding motif. The carbonyl oxygen is an excellent hydrogen bond acceptor, while the secondary amine (N-H) group acts as a strong hydrogen bond donor. nih.gov In protein-ligand complexes, this dual nature allows the urea moiety to form strong, directional hydrogen bonds, often with conserved amino acid residues like glutamic acid and aspartic acid in the binding pockets of kinases. nih.govmdpi.com These interactions can be exceptionally strong, with calculated gas-phase interaction energies ranging from -6.0 to -32.0 kcal/mol. mdpi.com

The aromatic rings of diaryl ureas are critical for enhancing binding affinity through various non-bonded interactions within hydrophobic pockets. mdpi.com The 2-methylphenyl (o-tolyl) group of this compound can participate in several types of stabilizing π-interactions:

π-π Stacking: The aromatic ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan.

CH-π Interactions: The aromatic ring can interact favorably with aliphatic side chains of amino acids like leucine, isoleucine, and valine. nih.gov

Hydrophobic Interactions: The tolyl group, along with the two ethyl groups on the other nitrogen, contributes significantly to the molecule's lipophilicity, allowing it to fit snugly into nonpolar cavities of a receptor and benefit from the hydrophobic effect.

The substitution pattern is crucial. The ortho-methyl group on the phenyl ring introduces steric constraints that can influence the molecule's preferred conformation and its fit within a binding site, potentially enhancing selectivity for a specific target. researchgate.net Diaryl ureas with aromatic R groups have been shown to possess a more extensive and robust interaction profile compared to those with non-aromatic groups, underscoring the importance of these nonbonded π-interactions in molecular recognition. nih.gov This class of compounds has been successfully developed as inhibitors for various enzymes, including peptide deformylase and kinases, demonstrating their versatility in targeting biological receptors. nih.govnih.gov

Table 1: Potential Molecular Interactions of this compound with a Biological Receptor

| Molecular Feature of Compound | Type of Interaction | Potential Interacting Partner (Amino Acid Residue) |

| Urea N-H Group | Hydrogen Bond Donor | Aspartate, Glutamate (side chain carboxylate) |

| Urea C=O Group | Hydrogen Bond Acceptor | Arginine, Lysine (side chain amine); Backbone N-H |

| 2-Methylphenyl Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| 2-Methylphenyl Ring | CH-π / Hydrophobic | Leucine, Isoleucine, Valine, Alanine |

| Diethyl Groups | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Methionine |

Interactions with Nucleic Acids and Proteins

Urea is a classic chemical denaturant used to study the folding and stability of proteins and nucleic acids. nih.gov Substituted ureas like this compound are expected to exhibit similar, if not enhanced, capabilities due to their increased hydrophobicity. The destabilization of folded RNA and DNA structures by urea occurs through a combination of direct and indirect mechanisms. nih.govnih.gov

Molecular dynamics simulations and experimental studies have shown that urea molecules directly interact with nucleic acid bases. nih.govarxiv.org This involves the formation of multiple hydrogen bonds between the urea molecule and the hydrogen bond donor/acceptor sites on the nucleobases, which disrupts the native Watson-Crick base pairing. nih.govarxiv.org A novel finding is that urea can also engage in stacking interactions with the purine (B94841) and pyrimidine (B1678525) bases, further contributing to the destabilization of the helical structure. arxiv.org

In proteins, urea-induced unfolding is a well-studied phenomenon. It disrupts the intricate network of hydrogen bonds and hydrophobic interactions that maintain the protein's native conformation. For example, studies on T7 RNA polymerase have shown that urea induces a multi-stage unfolding process, leading to intermediate states with significant secondary structure but a loss of specific tertiary interactions. The increased lipophilicity of this compound would likely make it a more potent denaturant than unsubstituted urea at lower concentrations.

Development of Artificial Host Molecules for Biomolecules

The predictable and robust hydrogen-bonding behavior of the urea functionality makes it an ideal building block, or "supramolecular synthon," for the construction of artificial host molecules. nih.govresearchgate.net These synthetic hosts are designed to recognize and bind specific guest molecules, including biomolecules, through non-covalent interactions, mimicking the function of natural receptors and enzymes. nih.govnih.gov

Urea derivatives can self-assemble into well-defined, higher-order structures. Symmetrical N,N'-disubstituted ureas, for example, can form linear supramolecular polymers via strong, bifurcated hydrogen bonds between adjacent urea moieties. nih.gov This self-assembly behavior can be harnessed to create nano-structures like capsules, gels, and other complex architectures. nih.govresearchgate.net Oligoureas have also been employed as foundational motifs for generating artificial β-sheets and other peptidomimetics. nih.gov

In the context of this compound, its asymmetric nature would influence the geometry of self-assembly. The single N-H donor and the bulky substituents would likely prevent the formation of the simple linear chains seen with symmetrical ureas, potentially leading to the formation of discrete cyclic oligomers or more complex aggregates. These assemblies could, in principle, create a defined cavity capable of encapsulating a guest molecule. The interior of such a host could be tailored by the nature of the urea substituents. The tolyl and ethyl groups of the title compound would create a hydrophobic binding pocket, suitable for recognizing nonpolar guest molecules. While the direct use of this compound in creating artificial hosts is not yet reported, the fundamental principles of supramolecular chemistry strongly support its potential as a valuable component in the design of such systems. nih.govresearchgate.net

Conclusion and Future Research Directions

Synthesis and Reaction Scope of 1,1-Diethyl-3-(2-methylphenyl)urea: A Retrospective Analysis

The synthesis of unsymmetrical ureas such as this compound is predominantly achieved through established, robust methodologies. The classical and most common industrial approach involves the reaction of an amine with an isocyanate. nih.govevitachem.com In this case, 2-methylphenyl isocyanate reacts with diethylamine (B46881) in a nucleophilic addition to form the target urea (B33335). An alternative, widely used laboratory-scale synthesis involves reacting 2-methylaniline (o-toluidine) with diethylcarbamoyl chloride, often in the presence of a base to neutralize the resulting hydrochloric acid. prepchem.com

Phosgene-free methods are increasingly favored due to safety and environmental concerns. nih.gov These routes often employ phosgene (B1210022) equivalents like 1,1'-carbonyldiimidazole (B1668759) (CDI), which reacts first with one amine (e.g., 2-methylaniline) to form an activated intermediate, followed by reaction with a second amine (diethylamine). nih.gov While the core synthesis is efficient, the reaction scope of this compound itself has not been extensively documented in the literature. Its primary role has been as a stable final product rather than an intermediate for further chemical transformation.

Table 1: Retrospective Synthesis Routes for this compound

| Precursor 1 | Precursor 2 | Reagent/Method | Key Advantages/Disadvantages |

|---|---|---|---|

| 2-Methylphenyl isocyanate | Diethylamine | Nucleophilic Addition | High efficiency; relies on potentially hazardous isocyanate precursor. evitachem.com |

| 2-Methylaniline | Diethylcarbamoyl chloride | Nucleophilic Acyl Substitution | Avoids isocyanates; carbamoyl (B1232498) chlorides can be toxic/lachrymatory. |

Unexplored Reactivity and Derivatization Opportunities

The structure of this compound offers several avenues for novel derivatization that remain largely unexplored. The future of this compound's chemistry lies in moving beyond its synthesis and using it as a scaffold for more complex molecules.

N-H Functionalization: The single N-H proton is a key site for reactivity. Deprotonation could generate an anion for subsequent alkylation, arylation, or acylation, leading to fully substituted, non-hydrogen bonding ureas. Alternatively, this proton is a hydrogen-bond donor, a critical feature for potential applications in catalysis and supramolecular chemistry. wikipedia.org

Aromatic Ring Modification: The 2-methylphenyl (o-tolyl) ring is ripe for electrophilic aromatic substitution reactions. Nitration, halogenation, or Friedel-Crafts reactions could introduce functional handles for further modification, such as creating polymers or linking to biological molecules. The steric hindrance from the adjacent urea and methyl groups would likely direct substitution to the positions para and ortho to the methyl group, offering regioselective control.

Modification of Diethyl Groups: While chemically more inert, the ethyl groups could potentially be modified through radical halogenation, although this would likely be unselective. A more strategic approach would involve synthesizing analogs with functionalized alkyl chains from the outset, for example, using N,N-bis(2-hydroxyethyl)amine as a starting material.

Table 2: Proposed Derivatization Strategies and Potential Products

| Reaction Site | Proposed Reaction | Potential Product Class |

|---|---|---|

| N-H Proton | Deprotonation followed by alkylation | Fully substituted, non-H-bonding ureas |

| Phenyl Ring | Electrophilic Nitration/Halogenation | Functionalized aromatic ureas |

Emerging Trends in Urea-Based Supramolecular and Catalytic Systems

The urea functional group is an exceptional motif for building complex, ordered systems due to its ability to act as both a hydrogen bond donor and acceptor. nih.govresearchgate.net This has led to a surge of interest in using urea derivatives in supramolecular chemistry and organocatalysis. nih.govnih.gov

Supramolecular Chemistry: Ureas are known to self-assemble into well-defined structures like tapes, helices, and capsules through intermolecular hydrogen bonding. nih.govtue.nl This makes this compound a candidate for studies in crystal engineering and the formation of low molecular weight organogels. rsc.org The steric bulk of the o-tolyl group could influence the packing arrangement, potentially leading to novel material properties.

Organocatalysis: The N-H proton of the urea can activate electrophiles (e.g., carbonyls, imines) through hydrogen bonding, mimicking the role of a Lewis acid. wikipedia.orgrsc.orgrsc.org While bifunctional ureas with additional catalytic sites are more common, even simple ureas can promote certain reactions. mdpi.com Future work could investigate this compound as a catalyst for reactions like aldol (B89426) or Michael additions, particularly if a chiral center is introduced into its structure. rsc.orgmdpi.com

Anion Recognition: The polarized N-H bonds in ureas are highly effective at binding and sensing anions through hydrogen bonding. rsc.org This has applications in environmental monitoring and biological sensing. Derivatizing the phenyl ring of this compound with chromophores or fluorophores could yield new chemosensors for specific anions.

Interdisciplinary Research Outlook: Bridging Synthetic Chemistry with Environmental and Biological Sciences

The future impact of this compound will likely be defined by its application in interdisciplinary research, particularly in environmental and biological contexts.

Environmental Science: Substituted ureas are a major class of herbicides, and their environmental fate is of significant interest. cambridge.orgmdpi.com Although the herbicidal activity of this specific compound is not documented, research into its biodegradability is a critical future step. Studies could investigate its persistence in soil and water, identifying potential microbial degradation pathways. cambridge.org Such research is essential for assessing the environmental impact of this and structurally related compounds. The degradation of similar phenylurea herbicides often proceeds via N-dealkylation followed by hydrolysis to the corresponding aniline (B41778). cambridge.org

Biological Sciences: Urea derivatives are prevalent in medicinal chemistry and drug discovery, known to inhibit enzymes like soluble epoxide hydrolase (sEH) or act as kinase inhibitors. nih.govnih.gov The structure of this compound, with its lipophilic aromatic ring and hydrogen-bonding capability, makes it a candidate for biological screening. For instance, N,N'-disubstituted ureas have recently been investigated as antiplatelet agents. benthamdirect.comnih.gov Future research should involve screening this compound against various biological targets, including kinases, proteases, and receptors, to uncover potential therapeutic applications.

This interdisciplinary approach, combining synthetic innovation with rigorous biological and environmental evaluation, will unlock the full potential of this compound and its future derivatives.

Q & A

Q. What are the standard synthetic protocols for 1,1-Diethyl-3-(2-methylphenyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves reacting 2-methylphenylamine with diethylcarbamoyl chloride under basic conditions. Key parameters include: